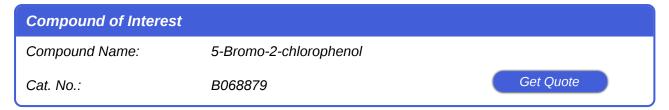


# Spectral Data Analysis of 5-Bromo-2chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **5-Bromo-2-chlorophenol**, a key intermediate in various chemical syntheses. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. The information presented is intended to support research and development activities by providing a centralized resource for the spectral characterization of this compound.

## **Core Spectral Data**

The following tables summarize the key spectral data obtained for **5-Bromo-2-chlorophenol**.

Table 1: General Information for **5-Bromo-2-chlorophenol** 

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClO
Molecular Weight	207.45 g/mol
Monoisotopic Mass	205.91341 Da[1]

Table 2: <sup>1</sup>H NMR Spectral Data for **5-Bromo-2-chlorophenol** (Solvent: DMSO-d<sub>6</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
10.65	bs	1H	-ОН
7.26	d	1H	Ar-H
7.09	d	1H	Ar-H
6.97	dd	1H	Ar-H

Data sourced from ChemicalBook.[2]

Table 3: Mass Spectrometry (MS) Data for 5-Bromo-2-chlorophenol

m/z	Relative Intensity (%)	Assignment
208	70	[M]+
210	15	[M+2] <sup>+</sup>
206	50	[M-2] <sup>+</sup>
179	20	[M-CHO]+
177	15	[M-CHO-2]+
63	100	C <sub>5</sub> H <sub>3</sub> +

Data sourced from ChemicalBook.[2]

Table 4: Infrared (IR) Spectroscopy Data for 5-Bromo-2-chlorophenol



Frequency (cm <sup>-1</sup> )	Interpretation
Broad band centered around 3400-3500	O-H stretch (phenolic)
~3100-3000	C-H stretch (aromatic)
~1580, 1470, 1400	C=C stretch (aromatic ring)
~1250	C-O stretch (phenol)
~800-900	C-H bend (out-of-plane aromatic)
Below 800	C-Cl and C-Br stretches

Interpretation based on typical IR absorption frequencies. The ATR-IR spectrum is available from sources such as SpectraBase.[3]

Note on <sup>13</sup>C NMR Data:Despite extensive searches of publicly available spectral databases, experimental <sup>13</sup>C NMR data for **5-Bromo-2-chlorophenol** could not be located.

### **Experimental Protocols**

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Spectroscopy Protocol

- Sample Preparation: A sample of 5-10 mg of **5-Bromo-2-chlorophenol** is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solvent contains a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
- Data Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.



• Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal TMS standard.

#### Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

- Sample Preparation: A small amount of solid 5-Bromo-2-chlorophenol is placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup>.
- Data Processing: The sample interferogram is ratioed against the background interferogram and Fourier transformed to produce the transmittance or absorbance spectrum.

#### Mass Spectrometry (MS)

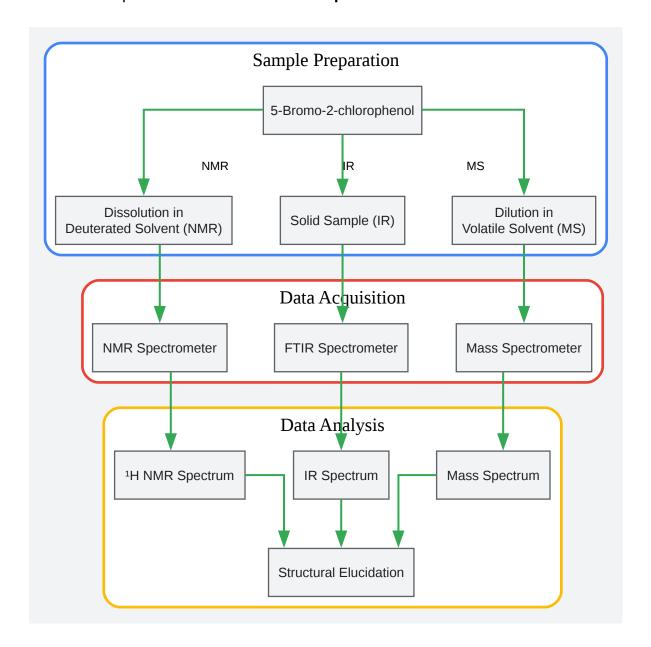
Electron Ionization (EI) Mass Spectrometry Protocol

- Sample Introduction: A dilute solution of **5-Bromo-2-chlorophenol** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
- Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a beam
  of electrons with a standard energy of 70 eV. This causes the molecules to ionize and
  fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.



### **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like **5-Bromo-2-chlorophenol**.



Click to download full resolution via product page

General workflow for spectral data acquisition and analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. 5-Bromo-2-chlorophenol | C6H4BrClO | CID 820392 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chlorophenol | 183802-98-4 [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectral Data Analysis of 5-Bromo-2-chlorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068879#spectral-data-for-5-bromo-2-chlorophenol-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com